molecular formula C14H14N4O2 B105289 8-Benzyltheophylline CAS No. 2879-15-4

8-Benzyltheophylline

Cat. No. B105289
CAS RN: 2879-15-4
M. Wt: 270.29 g/mol
InChI Key: SWKGFZTXWQMFLK-UHFFFAOYSA-N
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Description

8-Benzyltheophylline is a chemical compound structurally related to theophylline, a well-known methylxanthine drug. It is analogous to Priscoline, a synthetic adrenergic-blocking agent, and has been synthesized with the intention of finding a clinically useful agent for the treatment of hypertension. Preliminary pharmacological tests have indicated that 8-benzyltheophylline may be a potent hypotensive agent, leading to further studies to understand the relationship between its structure and activity .

Synthesis Analysis

The synthesis of 8-benzyltheophylline involves the preparation of various related compounds, aiming to hybridize structural characteristics that could result in beneficial clinical effects. The synthesis process for related compounds has been reported, including the preparation of 8-benzyltheophylline itself. The synthesis of related compounds such as 8-sulfamoyltheophylline has been achieved through oxidative chlorination, amidation, and debenzylation steps . These methods reflect a broader interest in modifying theophylline derivatives to explore their pharmacological properties.

Molecular Structure Analysis

While the specific molecular structure of 8-benzyltheophylline is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the molecular structures of bidentate iron(II) dichloride complexes bearing substituted quinolines have been determined by X-ray crystal structure analyses, revealing a distorted tetrahedral coordination geometry around the iron center . Similarly, the molecular structures of benzo[dichalcogenophenes have been characterized, showing completely planar structures packed in a herringbone arrangement . These analyses contribute to the understanding of how structural variations can influence the properties and potential applications of theophylline derivatives.

Chemical Reactions Analysis

The chemical reactivity of theophylline derivatives has been explored through various reactions. For example, the synthesis of benzidines via oxidative coupling of N,N-dialkylanilines has been promoted by specific organic dications . In the context of 8-benzyltheophylline, the focus has been on its potential hypotensive effects, which may involve interactions with adrenergic receptors or other biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of theophylline derivatives are crucial for their pharmacological effects. For instance, 8-phenyltheophylline, a compound related to 8-benzyltheophylline, has been found to be a more potent P1-purinoceptor antagonist than theophylline, with competitive antagonism observed in various preparations . The physicochemical properties of other heterocycles have been elucidated using techniques such as cyclic voltammetry and UV-vis spectra . These studies help in understanding how modifications to the theophylline structure can enhance or alter its biological activity.

Scientific Research Applications

Potential Clinical Use in Hypertension Treatment

8-Benzyltheophylline, structurally analogous to the synthetic adrenergic-blocking agent Priscoline, has shown promise as a potent hypotensive agent in preliminary pharmacologic tests. Studies have indicated its potential clinical usefulness in treating hypertension. Research on elaborating the structure of 8-benzyltheophylline aims to correlate structure and activity for more effective treatments (Hager, Krantz, & Harmon, 1953).

Structure-Activity Relationships in Vasodepressors

Further investigations have been conducted on a series of 8-substituted-theophylline derivatives, including 8-benzyltheophylline, to study structure-activity relationships. These efforts aim to produce vasodepressors that are more active, soluble, and readily absorbed after oral administration (Hager, Krantz, Harmon, & Burgison, 1954).

Pharmacodynamic Properties in Blood Pressure Experiments

A comparison of various 8-aralkyltheophyllines, including 8-benzyltheophylline, has shown pharmacodynamic homogeneity in their vasodepressor effects, except for 8-(9-fluorenyl)-theophylline, which produced qualitatively different responses (Hager, Ichniowski, & Misek, 1954).

Enhancement of Electrical Activity in the Central Nervous System

8-Benzyltheophylline's derivative, 8-phenyltheophylline, has demonstrated a higher potency than theophylline in enhancing pyramidal cell responses in the rat hippocampus. This suggests its utility in studying adenosine neuromodulation in the central nervous system (Corradetti, Moroni, Passani, & Pepeu, 1984).

Exploration in Adenosine-Receptor Antagonism

Research on linear and proximal benzo-separated derivatives of 8-phenyltheophylline and related xanthines, including 8-benzyltheophylline, has explored their affinity at the A1 and A2 adenosine receptors. This investigation contributes to understanding the diverse binding modes of adenosine-receptor antagonists (Schneller, Ibay, Christ, & Bruns, 1989).

Potential in Pharmacological Characterization

The potency of 8-phenyltheophylline, a compound related to 8-benzyltheophylline, as a P1-purinoceptor antagonist has been established. This research enhances the understanding of theophylline derivatives in pharmacology (Griffith, Meghji, Moody, & Burnstock, 1981).

Safety And Hazards

8-Benzyltheophylline is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .

properties

IUPAC Name

8-benzyl-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGFZTXWQMFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182970
Record name Theophylline, 8-benzyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyltheophylline

CAS RN

2879-15-4
Record name 3,9-Dihydro-1,3-dimethyl-8-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2879-15-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline, 8-benzyl-
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Record name 2879-15-4
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Record name Theophylline, 8-benzyl-
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Record name 8-benzyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GP Hager, JC Krantz Jr, JB Harmon - Journal of the American …, 1953 - Elsevier
… Of the four theophylline derivatives prepared in this investigation, 8-benzyltheophylline was the most active in producing a fall in blood pressure. In preliminary tests on several dogs, the …
Number of citations: 11 www.sciencedirect.com
GP Hager, CT Ichniowski, B Misek - Journal of the American …, 1954 - Elsevier
… characteristic of 8-benzyltheophylline may possibly be achieved by modification 'through substitution of 8-benzyl- or 8-benzhydryltheophyllines. Inasmuch as 8-benzyltheophylline may …
Number of citations: 1 www.sciencedirect.com
PH Wu, JW Phillis, MJ Nye - Life sciences, 1982 - Elsevier
… Kinetic properties of inhibition of 3H-CHA bindin~ by alk~Ixanthines: Theophylline and 8-benzyltheophylline were used to investigate the kinetic properties of alkylxanthines as inhibitors …
Number of citations: 57 www.sciencedirect.com
H Yang, FC Thyrion - Bulletin des Sociétés Chimiques Belges, 1996 - Wiley Online Library
… as 8-benzyltheophylline and 2-(ethylamino)ethanoI. … 8-benzyltheophylline and 2(ethylamino)ethanol, the figure 3 displays the evolution of the concentrations of 8benzyltheophylline and …
Number of citations: 7 onlinelibrary.wiley.com
GP Hager, SP Kramer - Journal of the American Pharmaceutical …, 1955 - Elsevier
… When trithioacetophenone was used in place of acetophenone in a reaction with 1,3-dimethyl-5,6diaminouracil and sulfur, much lower yields of 8-benzyltheophylline were obtained. …
Number of citations: 1 www.sciencedirect.com
GP Hager, JC Krantz Jr, JB Harmon… - Journal of the …, 1954 - Wiley Online Library
… HE COMPOUND 8-benzyltheophylline was preT pared because of the possibility that hybridi… 8benzyltheophylline is one of the simplest members (1). The use of 8-benzyltheophylline as …
Number of citations: 10 onlinelibrary.wiley.com
A Kostolanský, J Mokrý, J Tamchyna - Chemical Papers, 1956 - chempap.org
… were prepd.: 8-benzyltheophylline, m. 287-8; 8-benzylcaffeine, m. 161-2; 8-… were 7-(2-hydroxyethyl)-8-benzyltheophylline, m. 157-9, and 7-(2,3-dihydroxypropyl)-8-benzyltheophylline, m…
Number of citations: 6 chempap.org
K Bhushan, JH Lister - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… In view of the discrepancies between the physical data given for the 8-benzyl derivative, noted above, and authentically prepared4 8-benzyltheophylline (3) we repeated the benzylation …
Number of citations: 7 www.publish.csiro.au
L Štibrányi, A Rybár, J Jendrichovský… - Collection of …, 1982 - cccc.uochb.cas.cz
… )ethyl]-8-benzyltheophylline) was introduced into the practice. Less studied were derivatives of 8-benzyltheophylline … Compounds V (Table I) were prepared from 8-benzyltheophylline (I) …
Number of citations: 1 cccc.uochb.cas.cz
SP Kramer - 1955 - search.proquest.com
… Equation U 8-Benzyltheophylline was produced by fusion of … The successful production of 8-benzyltheophylline by the … n to the preparation of 8benzyltheophylline, and possibly other 8-…
Number of citations: 0 search.proquest.com

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